molecular formula C13H18ClNO2 B2643277 Methyl 3-(piperidin-2-yl)benzoate hydrochloride CAS No. 1203685-07-7

Methyl 3-(piperidin-2-yl)benzoate hydrochloride

Cat. No.: B2643277
CAS No.: 1203685-07-7
M. Wt: 255.74
InChI Key: OBZABVTYQZJYCG-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-2-yl)benzoate hydrochloride (CAS 1203685-07-7) is a synthetic organic compound featuring a benzoate ester linked to a piperidine ring at the 3-position of the benzene ring. Its molecular formula is C₁₃H₁₈ClNO₂, with a molecular weight of 255.74 g/mol . This compound is primarily used in laboratory research, emphasizing its role in drug discovery and structural studies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-piperidin-2-ylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZABVTYQZJYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(piperidin-2-yl)benzoate hydrochloride typically involves the esterification of 3-(piperidin-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(piperidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(piperidin-2-yl)benzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Methyl 3-(piperidin-4-yl)benzoate hydrochloride (CAS 726185-54-2) Molecular Formula: C₁₃H₁₈ClNO₂ (identical to the parent compound). Key Difference: The piperidine ring is attached at the 4-position of the benzene ring instead of the 3-position. Positional isomerism can alter steric interactions and binding affinity in biological systems . Application: Used in crystallography and receptor-binding assays due to its distinct spatial arrangement.

Methyl 4-(piperidin-2-yl)benzoate hydrochloride Molecular Formula: C₁₃H₁₈ClNO₂. Key Difference: Piperidine substitution at the 4-position of the benzoate ester. This isomer may exhibit divergent solubility and metabolic stability compared to the 3-substituted analog .

Ring Size Variations: Piperidine vs. Pyrrolidine

(S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1381927-60-1) Molecular Formula: C₁₂H₁₆ClNO₂. Key Differences:

  • Pyrrolidine (5-membered ring) replaces piperidine (6-membered), reducing molecular weight (241.73 g/mol vs. 255.74 g/mol).
  • Smaller ring size may enhance rigidity and affect interactions with chiral receptors .
    • Application : Investigated for enantioselective catalysis and as a precursor to neuroactive molecules.

Ester Group Modifications

Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate hydrochloride (CAS 1220031-88-8) Molecular Formula: C₁₆H₂₄ClNO₃. Key Differences:

  • Ethyl ester replaces methyl ester, increasing hydrophobicity (logP ~2.8 vs. ~1.9).
  • Application: Studied for sustained-release formulations in preclinical models.

Stereochemical Variants

(R)-Methyl 4-(piperidin-2-yl)benzoate Molecular Formula: C₁₃H₁₈ClNO₂. Key Difference: R-enantiomer of the 4-position analog. Enantiomeric purity impacts pharmacokinetics; this variant may show differential metabolic clearance compared to racemic mixtures .

Functional Group Additions

Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate hydrochloride (Pitofenone HCl, CAS 1248-42-6) Molecular Formula: C₂₂H₂₅ClNO₄. Key Differences:

  • Incorporates a benzoyl group and piperidin-1-yl ethoxy chain, increasing molecular complexity and weight (410.89 g/mol ).
  • Demonstrated antispasmodic activity in clinical studies .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Application
Methyl 3-(piperidin-2-yl)benzoate hydrochloride 1203685-07-7 C₁₃H₁₈ClNO₂ 255.74 3-position piperidine, methyl ester Drug discovery, structural studies
Methyl 3-(piperidin-4-yl)benzoate hydrochloride 726185-54-2 C₁₃H₁₈ClNO₂ 255.74 4-position piperidine Crystallography, receptor assays
(S)-Methyl 3-(pyrrolidin-2-yl)benzoate HCl 1381927-60-1 C₁₂H₁₆ClNO₂ 241.73 Pyrrolidine ring Enantioselective catalysis
Ethyl 3-(2-(piperidin-2-yl)ethoxy)benzoate HCl 1220031-88-8 C₁₆H₂₄ClNO₃ 313.82 Ethoxy linker, ethyl ester Sustained-release formulations
Pitofenone HCl 1248-42-6 C₂₂H₂₅ClNO₄ 410.89 Benzoyl group, piperidin-1-yl ethoxy Antispasmodic agent

Biological Activity

Methyl 3-(piperidin-2-yl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its piperidine moiety attached to a benzoate structure. The molecular formula is C13H18ClNO2C_{13}H_{18}ClNO_2, indicating the presence of a methyl ester functional group alongside the piperidine ring. This structure is crucial for its biological activity, as it influences the compound's interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine ring facilitates binding to various proteins, potentially modulating their activity. Key mechanisms include:

  • Enzyme Modulation : The compound has been shown to interact with proteases and kinases, affecting their function and downstream signaling pathways.
  • Receptor Binding : Its structural characteristics allow it to bind effectively to specific receptors, leading to alterations in gene expression and cellular metabolism .

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in enzyme interactions and receptor binding studies. The following table summarizes key findings related to its biological activity:

Biological Activity Description
Enzyme Interaction Modulates activity of proteases and kinases, influencing signaling pathways.
Cell Signaling Pathways Affects MAPK/ERK pathway, crucial for cell growth and differentiation.
Gene Expression Regulation Alters gene expression patterns in treated cells, impacting cellular functions.
Therapeutic Potential Mimics natural ligands, suggesting applications in drug development .

Case Studies and Research Findings

  • Cell Proliferation Studies : In vitro studies have demonstrated that treatment with this compound leads to increased cell proliferation in certain cancer cell lines. This effect is mediated through the activation of specific kinase pathways that promote cell cycle progression.
  • Analgesic Effects : Research has indicated potential analgesic properties of this compound, attributed to its interaction with pain-related receptors. Animal models have shown reduced pain responses when administered with the compound, suggesting further exploration for pain management therapies .
  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in immune cells. This could position the compound as a candidate for treating inflammatory diseases.

Q & A

Basic Question: What are the recommended safety protocols for handling Methyl 3-(piperidin-2-yl)benzoate hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators (e.g., P95) if airborne particulates are generated during weighing or synthesis .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation for dust control .
  • Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent aerosolization .
  • Storage: Store in airtight containers at 2–8°C in a dry, ventilated area away from incompatible materials (e.g., strong oxidizers) .

Basic Question: How is this compound synthesized, and what reaction conditions are critical?

Methodological Answer:

  • Synthetic Route: The compound is typically prepared via nucleophilic substitution or esterification. For example, reacting 3-(piperidin-2-yl)benzoic acid with methanol under acidic conditions (e.g., HCl catalysis) yields the methyl ester, followed by hydrochloride salt formation .
  • Key Conditions:
    • Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
    • Maintain temperatures below 40°C during esterification to avoid side reactions.
    • Purify via recrystallization from methanol/ether mixtures to isolate high-purity hydrochloride salts .

Advanced Question: What analytical techniques are most effective for characterizing structural purity and stability of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • X-ray Crystallography: Use SHELX software (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve piperidine ring conformations and hydrogen-bonding networks .
  • Stability Studies: Conduct accelerated degradation tests under varying pH (1–13), temperature (40–60°C), and humidity (75% RH). Monitor degradation products via LC-MS .

Advanced Question: How should researchers address conflicting toxicity data reported for piperidine-derived hydrochloride salts?

Methodological Answer:

  • Data Reconciliation: Cross-reference GHS classifications from multiple SDS (e.g., acute oral toxicity ranges: LD50 300–500 mg/kg in rodents ). Prioritize studies with OECD-compliant protocols.
  • In Silico Modeling: Use tools like ADMET Predictor™ to estimate toxicity endpoints (e.g., hepatotoxicity, mutagenicity) based on structural analogs .
  • Experimental Validation: Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to resolve discrepancies .

Advanced Question: What strategies optimize the compound’s pharmacological activity in preclinical studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Modify the benzoate moiety to enhance target binding. For example, introducing electron-withdrawing groups (e.g., -NO2) at the 4-position improves affinity for serotonin receptors .
  • Formulation Optimization: Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility (>2 mg/mL) for in vivo bioavailability .
  • Dose-Response Profiling: Conduct tiered dosing in rodent models (0.1–50 mg/kg) to establish therapeutic windows. Monitor plasma half-life via LC-MS/MS .

Basic Question: What are the stability-indicating parameters for long-term storage of this compound?

Methodological Answer:

  • Critical Parameters:
    • Moisture Sensitivity: Maintain relative humidity <30% to prevent hydrolysis of the ester group .
    • Light Exposure: Store in amber glass vials to avoid photodegradation.
    • Temperature: Stability decreases above 25°C; monitor via periodic HPLC analysis every 6 months .

Advanced Question: How can crystallographic data resolve conformational ambiguity in the piperidine ring?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7 Å) to enhance resolution. Collect 360° φ-scans with 1° oscillations .
  • Refinement: Apply SHELXL’s restraints for anisotropic displacement parameters. Validate chair vs. boat conformations using PLATON’s ADDSYM tool .
  • Hydrogen Bonding Analysis: Map O–H···Cl and N–H···O interactions to confirm salt formation and lattice stability .

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